N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a triazolopyrimidine core with a pyrazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group, which is later reduced to an amine.
Industrial Production Methods
Industrial production typically involves optimizing these steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions, such as Clemmensen reduction, are crucial in its synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, especially during the nitration step.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Zinc amalgam, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid.
Major Products
The major products depend on the specific reactions but typically include various substituted triazolopyrimidines and pyrazoles.
Scientific Research Applications
N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~2~-{2-METHYL-3-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its triazolopyrimidine core, which imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C15H16F3N7O |
---|---|
Molecular Weight |
367.33 g/mol |
IUPAC Name |
N-[2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H16F3N7O/c1-9(8-25-11(15(16,17)18)6-10(2)22-25)7-20-13(26)12-21-14-19-4-3-5-24(14)23-12/h3-6,9H,7-8H2,1-2H3,(H,20,26) |
InChI Key |
OBDBUSYKBBYVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CNC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.